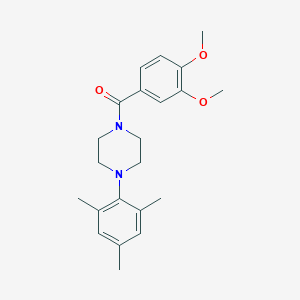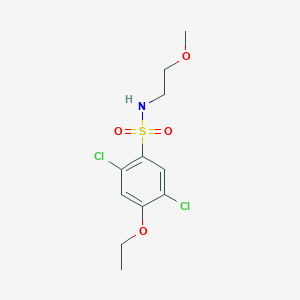![molecular formula C14H21NO3S B288549 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, also known as EMDP, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines. EMDP has been widely studied for its potential use in scientific research due to its unique structure and properties.
作用機序
The mechanism of action of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl group in 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This reaction forms a covalent bond between 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine and the sulfenic acid-containing protein, allowing for its detection and quantification.
Biochemical and Physiological Effects
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins in biological samples, allowing for their detection and quantification. This has led to the identification of several sulfenylation targets in various biological systems, including enzymes, transcription factors, and signaling proteins. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to be non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues.
実験室実験の利点と制限
One of the major advantages of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its selectivity for sulfenic acid-containing proteins, which allows for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. However, one of the limitations of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its relatively low reactivity towards sulfenic acid-containing proteins, which can limit its sensitivity for detecting low levels of sulfenylation.
将来の方向性
Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine that can detect lower levels of sulfenylation in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used in combination with other chemical probes to investigate the role of protein sulfenylation in various biological processes, including oxidative stress, aging, and disease. Finally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used to investigate the therapeutic potential of targeting protein sulfenylation in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion
In conclusion, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, or 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, is a valuable chemical probe for studying protein sulfenylation in biological systems. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, investigating the role of protein sulfenylation in various biological processes, and exploring the therapeutic potential of targeting protein sulfenylation in disease states.
合成法
The synthesis of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-ethoxy-2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction yields 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine as a white solid, which can be further purified using recrystallization techniques.
科学的研究の応用
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been studied extensively for its potential use as a chemical probe to investigate the role of protein sulfenylation in biological systems. Sulfenylation is a post-translational modification that involves the oxidation of cysteine residues in proteins to form sulfenic acid. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples.
特性
製品名 |
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine |
|---|---|
分子式 |
C14H21NO3S |
分子量 |
283.39 g/mol |
IUPAC名 |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-4-18-13-9-12(3)14(10-11(13)2)19(16,17)15-7-5-6-8-15/h9-10H,4-8H2,1-3H3 |
InChIキー |
NPKJIWLYEODFPX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)



![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)